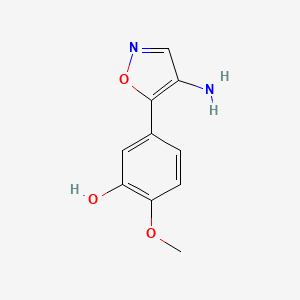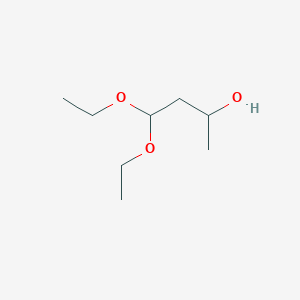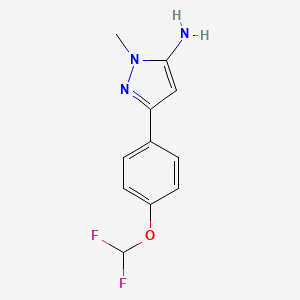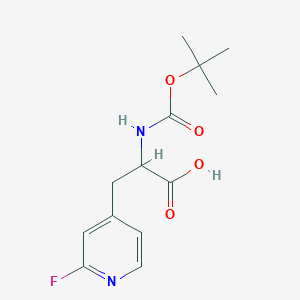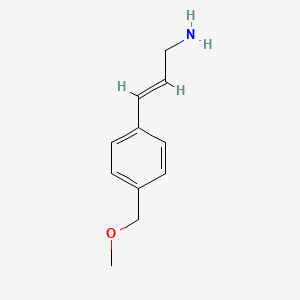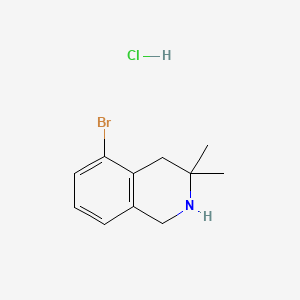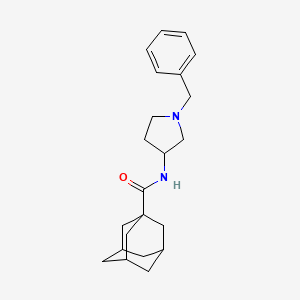
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.
Formation of the Pyrrolidine Derivative: Pyrrolidine is benzylated to form 1-benzylpyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in its antiviral applications, the compound has been shown to inhibit the entry of viruses into host cells by binding to viral glycoproteins . This prevents the virus from attaching to and entering the host cell, thereby blocking infection.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidin-3-yl-methanol: A related compound with similar structural features but different functional groups.
2-(1-Adamantyl)-1H-benzimidazole: Another adamantane derivative with different biological activities.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is unique due to its combination of adamantane and pyrrolidine structures, which confer both stability and reactivity. This makes it particularly useful in applications where both properties are desirable, such as in drug development and materials science.
Properties
Molecular Formula |
C22H30N2O |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-20-6-7-24(15-20)14-16-4-2-1-3-5-16/h1-5,17-20H,6-15H2,(H,23,25) |
InChI Key |
DQGJCELNGPAFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
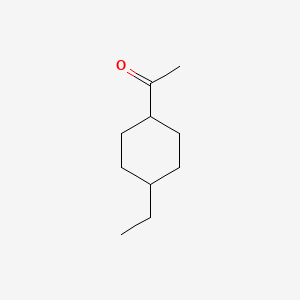
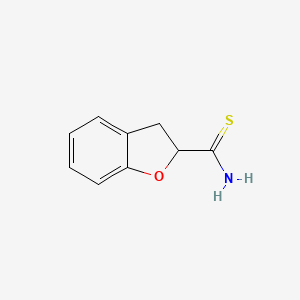
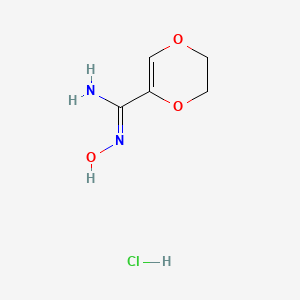
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
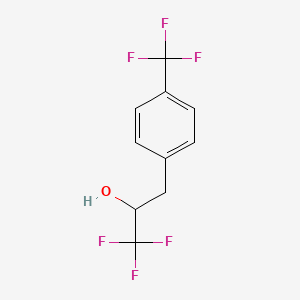
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
